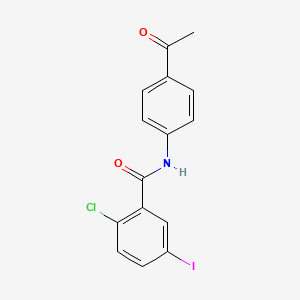

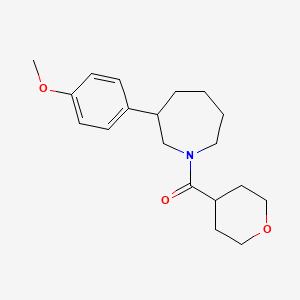

![molecular formula C11H13Cl2N3 B2982337 [2,4'-Bipyridin]-4-ylmethanamine dihydrochloride CAS No. 2034156-90-4](/img/structure/B2982337.png)

[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[2,4’-Bipyridin]-4-ylmethanamine dihydrochloride: is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond

Mecanismo De Acción

Target of Action

A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, has been identified as a highly selective, central nervous system penetrant, potent adaptor protein-2 associated kinase 1 (aak1) inhibitor . AAK1 is a key regulator of endocytosis, a process that cells use to internalize substances from their external environment. Inhibition of AAK1 can influence various cellular processes, including signal transduction, nutrient uptake, and immune responses.

Pharmacokinetics

Information on the absorption, distribution, metabolism, and excretion (ADME) properties of [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is not readily available. These properties are crucial for understanding the drug’s bioavailability, its journey through the body, and how it is ultimately eliminated. They can be influenced by factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological condition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and activity. Additionally, lifestyle and environmental factors such as diet, physical activity, exposure to pollutants, and stress can influence an individual’s response to a drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This method yields high purity bipyridine derivatives.

Industrial Production Methods: Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These methods are preferred due to their efficiency and scalability. Electrochemical methods are also employed to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bipyridinium salts.

Reduction: Reduction reactions can yield bipyridine derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Bipyridinium salts.

Reduction: Various bipyridine derivatives.

Substitution: Halogenated bipyridine compounds.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are useful in catalysis and material science .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It interacts with biological molecules through coordination with metal ions, affecting various biochemical pathways .

Medicine: In medicine, bipyridine derivatives are explored for their therapeutic potential. They are investigated as potential drugs for treating diseases such as cancer and bacterial infections .

Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coordination polymers. These materials have applications in electronics, photonics, and nanotechnology .

Comparación Con Compuestos Similares

2,2’-Bipyridine: Another bipyridine isomer with similar coordination properties but different electronic characteristics.

4,4’-Bipyridine: Known for its use in the production of paraquat, a widely-used herbicide.

2,3’-Bipyridine: An asymmetrical isomer with unique coordination chemistry.

Uniqueness: [2,4’-Bipyridin]-4-ylmethanamine dihydrochloride is unique due to its specific substitution pattern, which influences its reactivity and coordination properties. This makes it particularly useful in applications requiring precise control over electronic and steric effects .

Propiedades

IUPAC Name |

(2-pyridin-4-ylpyridin-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.2ClH/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10;;/h1-7H,8,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPMZWDSRSTXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

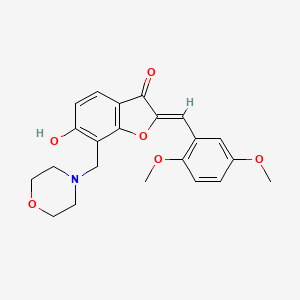

![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2982255.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2982257.png)

![4-(5-{[(3-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-isopropylbenzamide](/img/structure/B2982261.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)

![N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2982269.png)

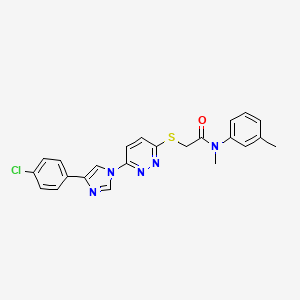

![N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2982270.png)

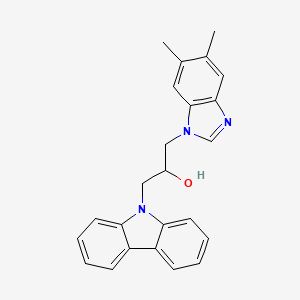

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea](/img/structure/B2982276.png)

![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)